molecular formula C8H9N5O3 B11562519 (2E)-2-(2-hydroxybenzylidene)-N'-nitrohydrazinecarboximidamide

(2E)-2-(2-hydroxybenzylidene)-N'-nitrohydrazinecarboximidamide

Cat. No.: B11562519
M. Wt: 223.19 g/mol
InChI Key: AGNKXHXWYBJEIB-BJMVGYQFSA-N
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Description

(2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzylidene group attached to a hydrazinecarboximidamide moiety, with a nitro group and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and N’-nitrohydrazinecarboximidamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzylidene derivatives.

Scientific Research Applications

(2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. For example, its potential anti-cancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(2-hydroxybenzylidene)-N’-methylhydrazinecarboximidamide
  • (2E)-2-(2-hydroxybenzylidene)-N’-phenylhydrazinecarboximidamide
  • (2E)-2-(2-hydroxybenzylidene)-N’-acetylhydrazinecarboximidamide

Uniqueness

(2E)-2-(2-hydroxybenzylidene)-N’-nitrohydrazinecarboximidamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations, making this compound versatile for synthetic applications.

Properties

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

1-[(E)-(2-hydroxyphenyl)methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C8H9N5O3/c9-8(12-13(15)16)11-10-5-6-3-1-2-4-7(6)14/h1-5,14H,(H3,9,11,12)/b10-5+

InChI Key

AGNKXHXWYBJEIB-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N/C(=N/[N+](=O)[O-])/N)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=N[N+](=O)[O-])N)O

Origin of Product

United States

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